Methyl 3-ethoxy-4-nitrobenzoate
Description
Methyl 3-ethoxy-4-nitrobenzoate is a benzoate ester derivative featuring a nitro group at the 4-position, an ethoxy substituent at the 3-position, and a methyl ester at the 1-position. This compound is likely synthesized via esterification or substitution reactions involving nitrobenzoic acid precursors .
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 3-ethoxy-4-nitrobenzoate |
InChI |
InChI=1S/C10H11NO5/c1-3-16-9-6-7(10(12)15-2)4-5-8(9)11(13)14/h4-6H,3H2,1-2H3 |
InChI Key |
SBTFAEIYDGRTIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The position and nature of substituents on the aromatic ring significantly influence the properties of nitrobenzoate esters. Key analogs include:
Methyl 3-Methoxy-4-Nitrobenzoate (CAS 5081-37-8)
- Formula: C₉H₉NO₅
- Molecular Weight : 211.17 g/mol
- Key Differences: The ethoxy group in the target compound is replaced by a methoxy group.
Methyl 3-Isobutoxy-4-Nitrobenzoate (Compound 24 in )
- Synthesis : Produced via nucleophilic substitution of methyl 3-hydroxy-4-nitrobenzoate with isobutyl bromide.
- Key Differences : The isobutoxy group introduces greater steric hindrance and lipophilicity compared to ethoxy, affecting solubility and interaction with biological targets .
Ethyl 4-Nitrobenzoate Derivatives ()
- Example : Ethyl 4-nitrobenzoylacetate and ethyl 4-nitrocinnamate.
- Key Differences : The ethyl ester group (vs. methyl) increases hydrophobicity and may alter metabolic pathways. Substituents at the 4-position (nitro) vs. 3-position (ethoxy) shift electronic effects, influencing reactivity in reduction or hydrolysis reactions .
3-Methoxy-4-Nitrobenzoic Acid ()
Physical and Chemical Properties
Table 1: Comparative Properties of Selected Nitrobenzoate Derivatives
*Calculated values based on analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
